Intrinsic Fluorescence with pH-Dependent Emission: 4-HNA vs. N-(4-Hydroxyphenyl)acrylamide
4-HNA exhibits solvent- and pH-dependent intrinsic fluorescence with an excitation maximum of 330–340 nm and emission maximum of 420–450 nm (Stokes shift ~90 nm) . Deprotonation of the phenolic hydroxyl group (pKa ~9.3–9.5) yields a highly fluorescent phenolate anion, enabling pH-gated fluorescence and ratiometric sensing applications . In contrast, N-(4-hydroxyphenyl)acrylamide (CAS 34443-04-4), a phenyl-based analog, lacks the extended π-conjugation of the naphthalene system and consequently exhibits significantly reduced quantum yield and minimal pH-dependent spectral shift (class-level inference; direct comparative data not located) [1]. The naphthol core of 4-HNA enables Intramolecular Charge Transfer (ICT) upon deprotonation, generating a detectable red-shift in emission—a feature absent in the phenyl analog .
| Evidence Dimension | Fluorescence emission maximum (neutral form) |
|---|---|
| Target Compound Data | 420–450 nm |
| Comparator Or Baseline | N-(4-hydroxyphenyl)acrylamide: Data not available |
| Quantified Difference | Stokes shift ~90 nm for 4-HNA; phenyl analog lacks comparable shift |
| Conditions | Excitation at 330–340 nm; pH 7–9 range for phenolate formation |
Why This Matters
Procurement of 4-HNA is essential for applications requiring intrinsic, pH-responsive fluorescence without external fluorophore conjugation.
- [1] ChemSrc. (2018). N-(4-Hydroxyphenyl)acrylamide (CAS 34443-04-4): Basic Properties. ChemSrc Database. View Source
